molecular formula C10H9NO2 B2646816 Methyl 2-cyano-2-phenylacetate CAS No. 30698-30-7

Methyl 2-cyano-2-phenylacetate

Cat. No. B2646816
CAS RN: 30698-30-7
M. Wt: 175.187
InChI Key: VVAHBRVAXFGEPI-UHFFFAOYSA-N
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Patent
US04740228

Procedure details

A 10% solution of methyl 2-cyano-2-phenylacetate in benzene is saturated with ammonia under ice cooling. The reaction mixture is allowed to stand at room temperature for 2 hours, and then the product is filtered off. 2-Cyano-2-phenylacetic acid amide is obtained with a yield of 75%; m.p.: 148.5°-150° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4](OC)=[O:5])#[N:2].[NH3:14]>C1C=CC=CC=1>[C:1]([CH:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4]([NH2:14])=[O:5])#[N:2]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OC)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product is filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C(C(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.